molecular formula C11H14N2OS B1481057 1-(cyclopropylmethyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one CAS No. 2097967-12-7

1-(cyclopropylmethyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No. B1481057
CAS RN: 2097967-12-7
M. Wt: 222.31 g/mol
InChI Key: HDKPAGJTBOCAPN-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

A green and simple ‘one-pot’ electrochemical off–on approach to synthesize pyrimidin-2(1H)-ones was realized without any catalyst, oxidant and toxic reagent . The desired products were obtained in moderate to good yields after the stepwise ‘one-pot’ reaction .


Molecular Structure Analysis

Computational tools in investigating of spectral heterocyclic compounds ranges based on pyrimidine‑2‑thiones, take some importance in identifying their molecular and electronic behavior .


Chemical Reactions Analysis

Pyrimidines are known to exhibit a range of reactions. Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .


Physical And Chemical Properties Analysis

Pyrimidine is an aromatic, heterocyclic, organic compound similar to pyridine. It has nitrogen atoms at positions 1 and 3 in the ring .

Scientific Research Applications

Anti-Inflammatory Agents

Pyrimidine derivatives have been extensively studied for their anti-inflammatory properties. They act by inhibiting the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-alpha . The compound could be synthesized and evaluated for its potential as an anti-inflammatory agent, comparing its efficacy to standard drugs.

Anticancer Activity

The pyrimidine nucleus is a common feature in many anticancer agents. Compounds with this core have shown significant activity against various cancer cell lines, including HeLa and HepG2 . Research could focus on the synthesis of novel derivatives of this compound and their evaluation in vitro for anticancer activity using assays like MTT.

Antioxidant Properties

Pyrimidine derivatives can exhibit antioxidant activity, which is crucial in protecting cells from oxidative stress. The compound can be assessed for its ability to scavenge free radicals in standard assays such as DPPH and Nitric oxide radicals . This application is particularly relevant in the context of aging and neurodegenerative diseases.

Antiviral Agents

The structural versatility of pyrimidine allows for the development of compounds with antiviral properties. Research can be directed towards synthesizing derivatives that could act as dual antiviral and anticancer agents, potentially inducing apoptosis in target cells .

Antibacterial and Antifungal Applications

Pyrimidine derivatives are known to possess antibacterial and antifungal activities. The compound could be modified to enhance these properties and tested against a range of bacterial and fungal strains to determine its spectrum of activity .

Adrenergic Receptor Antagonism

Pyrimidinones have been identified as subtype-selective antagonists of the α1a-adrenergic receptor. Derivatives of the compound could be synthesized and evaluated for their potential as selective adrenergic receptor antagonists, which could have implications in treating conditions like hypertension .

Safety and Hazards

The safety and hazards of a specific pyrimidine derivative would depend on its exact structure and properties. For example, 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone is harmful if swallowed and causes serious eye damage .

Future Directions

Pyridopyrimidines and other N-heterocycles are of great interest due to their biological potential. The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies .

properties

IUPAC Name

1-(cyclopropylmethyl)-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c14-11-12-10(15)8-2-1-3-9(8)13(11)6-7-4-5-7/h7H,1-6H2,(H,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKPAGJTBOCAPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)NC2=S)CC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(cyclopropylmethyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one
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1-(cyclopropylmethyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one
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1-(cyclopropylmethyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one
Reactant of Route 4
1-(cyclopropylmethyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one
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1-(cyclopropylmethyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one
Reactant of Route 6
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1-(cyclopropylmethyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one

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